molecular formula C11H15NOS B12757240 2-(4-Methoxy-m-tolyl)thiazolidine CAS No. 83522-14-9

2-(4-Methoxy-m-tolyl)thiazolidine

Cat. No.: B12757240
CAS No.: 83522-14-9
M. Wt: 209.31 g/mol
InChI Key: ICIIFALJCTZJPJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-m-tolyl)thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-m-tolyl)thiazolidine typically involves the reaction between 4-methoxy-m-tolylamine and a thiocarbonyl compound under acidic conditions. One common method is the condensation of 4-methoxy-m-tolylamine with carbon disulfide, followed by cyclization with an aldehyde or ketone . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to improve the efficiency of the synthesis process . These methods not only increase the overall yield but also reduce the environmental impact by minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-m-tolyl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxy-m-tolyl)thiazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-m-tolyl)thiazolidine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. The presence of the thiazolidine ring allows it to form stable complexes with metal ions and other biomolecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-m-tolyl)thiazolidine is unique due to the presence of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .

Properties

CAS No.

83522-14-9

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C11H15NOS/c1-8-7-9(3-4-10(8)13-2)11-12-5-6-14-11/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

ICIIFALJCTZJPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2NCCS2)OC

Origin of Product

United States

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